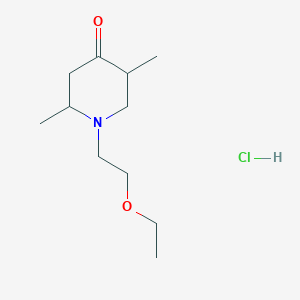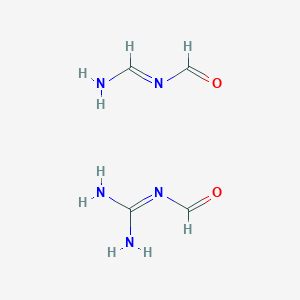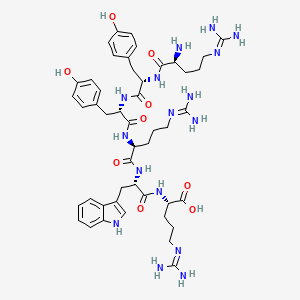
3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium is a complex organic compound with the molecular formula C22H18N5O2+.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Phenanthridinium Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the phenanthridinium core.
Introduction of Functional Groups: Amino, azido, carboxyphenyl, and ethyl groups are introduced through various substitution reactions. These reactions require specific reagents and catalysts to ensure the correct positioning of each functional group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridinium derivatives with additional oxygen-containing functional groups, while reduction may produce amino-substituted phenanthridinium compounds.
Wissenschaftliche Forschungsanwendungen
3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for imaging and tracking biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which 3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium exerts its effects involves interactions with specific molecular targets. These interactions can lead to:
Binding to DNA/RNA: The compound may intercalate into nucleic acids, affecting their structure and function.
Enzyme Inhibition: It may inhibit certain enzymes, disrupting metabolic pathways.
Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-8-azido-6-(4-carboxyphenyl)-5-methylphenanthridin-5-ium: Similar structure but with a methyl group instead of an ethyl group.
Phenanthridinium Derivatives: Various derivatives with different functional groups, each exhibiting unique properties.
Uniqueness
3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific applications.
Eigenschaften
CAS-Nummer |
626233-99-6 |
|---|---|
Molekularformel |
C22H18N5O2+ |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
4-(3-amino-8-azido-5-ethylphenanthridin-5-ium-6-yl)benzoic acid |
InChI |
InChI=1S/C22H17N5O2/c1-2-27-20-11-15(23)7-9-18(20)17-10-8-16(25-26-24)12-19(17)21(27)13-3-5-14(6-4-13)22(28)29/h3-12,23H,2H2,1H3,(H,28,29)/p+1 |
InChI-Schlüssel |
SZNARGQHCUNNDC-UHFFFAOYSA-O |
Kanonische SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=C(C=C4)C(=O)O)N=[N+]=[N-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine](/img/structure/B14232537.png)


![5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine](/img/structure/B14232542.png)

![2-amino-N-(3-ethoxypropyl)-1-(4-methoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232573.png)

![10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL](/img/structure/B14232578.png)
![3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene-](/img/structure/B14232588.png)
